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Compound of Interest

Compound Name: Oxane-3-sulfonyl chloride

CAS No.: 1300725-44-3

Cat. No.: B1455345 Get Quote

H

ClO

S Molecular Weight: 184.64 g/mol

Introduction & Chemical Context
Oxane-3-sulfonyl chloride is a valuable building block for introducing the tetrahydropyran-3-yl

sulfonyl moiety into small molecule inhibitors.[1] The THP ring acts as a polar, non-aromatic

spacer that can improve solubility and metabolic stability compared to phenyl rings.

Critical Reactivity Profile
Researchers must account for three competing pathways when reacting this electrophile:

Nucleophilic Substitution (Desired): Attack by amines/alcohols to form

sulfonamides/sulfonates.

Hydrolysis (Side Reaction): Rapid conversion to the sulfonic acid upon exposure to moisture.

-Elimination (Critical Risk): The C3 position is adjacent to the ring oxygen (beta-position) and
possesses an acidic alpha-proton.[1] Strong bases can trigger elimination of SO

and HCl, leading to ring-opened or unsaturated byproducts (e.g., dihydropyrans).
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Material Handling & Stability
Storage Protocol:

Temperature: Store at -20°C.

Atmosphere: Strictly under Argon or Nitrogen.

Stability: Aliphatic sulfonyl chlorides are prone to slow decomposition evolving SO

gas. Do not store in sealed glass ampoules without a pressure-relief mechanism if the
compound is old.[1]

Solvent Compatibility:

Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF) (Anhydrous).

Avoid: Alcohols, Water, DMF (can promote decomposition at high T).

Experimental Protocols
Protocol A: Synthesis of Sulfonamides (General
Coupling)
This protocol is optimized to minimize

-elimination by controlling temperature and base strength.[1]

Reagents:

Oxane-3-sulfonyl chloride (1.0 equiv)[1][2]

Amine substrate (1.0 – 1.2 equiv)[1]

Base: Pyridine (3.0 equiv) OR Triethylamine (1.5 equiv)

Solvent: Anhydrous DCM (0.1 M concentration)

Catalyst: DMAP (0.1 equiv) – Optional, use only for sterically hindered amines.
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Step-by-Step Procedure:

Preparation: Flame-dry a round-bottom flask and purge with Argon.

Dissolution: Dissolve the Amine (and DMAP if used) in anhydrous DCM. Cool the solution to

0°C using an ice bath.

Addition: Dissolve Oxane-3-sulfonyl chloride in a minimal volume of DCM. Add this

solution dropwise to the amine mixture over 10–15 minutes.

Rationale: Slow addition at low temperature keeps the concentration of the electrophile

low relative to the nucleophile, favoring substitution over elimination.

Base Addition: Add the base (Pyridine or TEA) dropwise.

Note: If using TEA, ensure the temperature remains strictly at 0°C. Pyridine is preferred for

sensitive substrates due to its lower pKa.

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–

4 hours. Monitor by TLC or LCMS.

Checkpoint: If LCMS shows sulfonic acid mass (M+1-Cl+OH), moisture has entered. If

LCMS shows mass corresponding to [Amine + H], the sulfonyl chloride may have

decomposed via SO

extrusion.

Workup:

Dilute with DCM.

Wash with 0.5 M HCl (cold) to remove excess amine/pyridine.

Wash with Saturated NaHCO

to remove sulfonic acid byproducts.

Wash with Brine, dry over Na
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SO

, and concentrate.

Protocol B: "In-Situ" Generation (From Thiol)[1]
If the sulfonyl chloride is unstable or unavailable, generate it in situ from Tetrahydro-2H-pyran-

3-thiol.[1]

Reagents:

Thiol Precursor[1][3]

N-Chlorosuccinimide (NCS) (3.0 equiv)[1]

2M HCl (aq) / Acetonitrile (1:5 ratio)[1]

Procedure:

Dissolve Thiol and NCS in Acetonitrile/HCl at 0°C.

Stir for 20–30 mins. The thiol oxidizes to the sulfonyl chloride.[3]

Extraction (Critical): Rapidly extract with cold Ether or DCM. Wash with cold brine.

Immediate Use: Dry the organic layer briefly (MgSO

) and use the solution directly in Protocol A. Do not concentrate to dryness/heat.

Logical Workflow & Troubleshooting (Visualization)
The following diagram illustrates the decision-making process and competing pathways when

working with this reagent.
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Mechanistic Risks

Start: Oxane-3-sulfonyl Chloride

Check Purity (H-NMR/LCMS)

Repurify/Resynthesize

Coupling Reaction
(Amine + Base, 0°C)

If Pure

Product: Sulfonamide

Standard Protocol

Byproduct: Sulfonic Acid
(Moisture Contamination)

Water Present

Byproduct: Dihydropyran
(Base too strong/Temp too high)

Excess Heat/Base

Click to download full resolution via product page

Caption: Reaction workflow for Oxane-3-sulfonyl chloride, highlighting critical checkpoints

and competing failure modes (Hydrolysis and Elimination).

Analytical Characterization Data
When validating the product, look for these specific signals. The sulfonyl group induces

significant deshielding.
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Feature Method
Expected Signal /
Observation

H3 Proton ¹H-NMR

Multiplet at 3.0 – 3.5 ppm.[1]

Significant downfield shift due

to -SO₂-.[1]

Ring Protons ¹H-NMR

C2 protons (adjacent to O and

C3) will appear as

diastereotopic multiplets (3.8 –

4.2 ppm).[1]

Sulfonyl Group IR

Strong bands at 1350 cm⁻¹

(asymmetric SO₂) and 1160

cm⁻¹ (symmetric SO₂).

Mass Spec LCMS (ESI)

Sulfonyl chlorides do not ionize

well. Look for the methyl ester

(if quenched with MeOH) or

the sulfonamide product mass.

Safety & Disposal
Corrosivity: Sulfonyl chlorides hydrolyze to HCl and sulfonic acids on contact with

skin/mucosa. Wear acid-resistant gloves and face shields.[1]

Sensitizer: Treat as a potential sensitizer.

Disposal: Quench excess reagent by slow addition to a stirred solution of 10% NaOH and

ice. Adjust pH to neutral before disposal in organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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